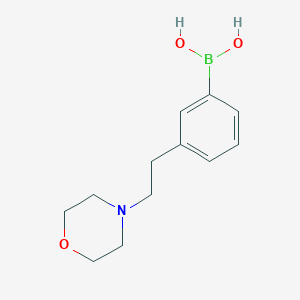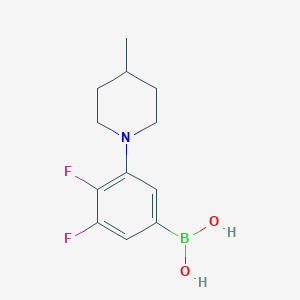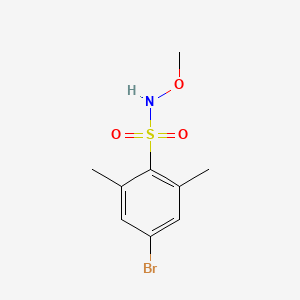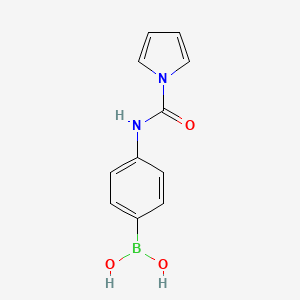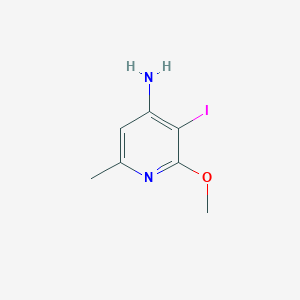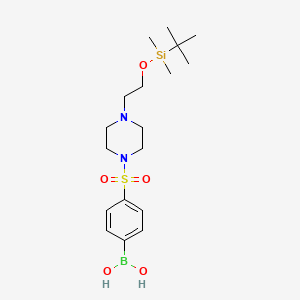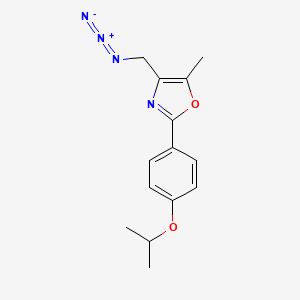
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole
描述
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is a synthetic organic compound characterized by its unique structure, which includes an azidomethyl group, an isopropoxyphenyl group, and a methyl-substituted oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-amino-4-isopropoxyphenyl ketone, under acidic or basic conditions.
Introduction of the azidomethyl group: This step involves the reaction of the oxazole intermediate with an azidomethylating agent, such as sodium azide, under appropriate conditions to introduce the azidomethyl group at the desired position.
Final modifications: Additional steps may be required to introduce the methyl group and any other desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or reagent in biochemical assays to study various biological processes.
作用机制
The mechanism of action of 4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azidomethyl group can also participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
4-Isopropoxydiphenylamine: This compound shares the isopropoxyphenyl group but lacks the azidomethyl and oxazole moieties.
(4-Isopropoxyphenyl)(phenyl)methanol: Similar in having the isopropoxyphenyl group but differs in the rest of the structure.
Uniqueness
4-(Azidomethyl)-2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazole is unique due to the combination of its azidomethyl group, isopropoxyphenyl group, and oxazole ring
属性
IUPAC Name |
4-(azidomethyl)-5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)19-12-6-4-11(5-7-12)14-17-13(8-16-18-15)10(3)20-14/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVPOMNGUCUHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


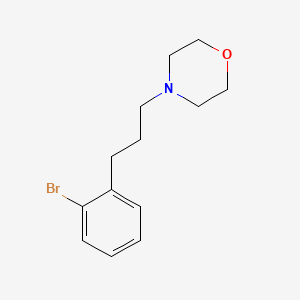
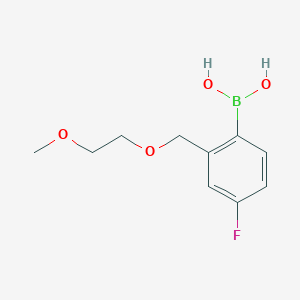
![ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408852.png)
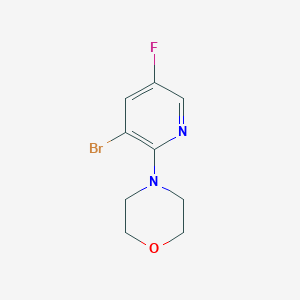
![2,2-dimethyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1408855.png)
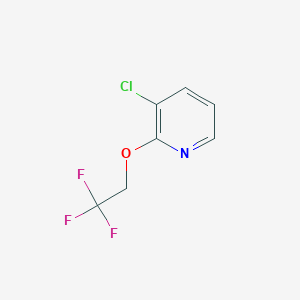
![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)
